2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

Medicinal Chemistry Bioisosteric Replacement Conformational Restriction

Choose this rigid 2-azanorbornane amino alcohol over flexible piperidine analogs for superior target pre-organization. The conformationally constrained bicyclic core is validated in FDA-approved Ledipasvir and claimed in KRAS G12D/V/C inhibitor patents (US 20240368156). The N-hydroxyethyl handle enables chiral ligand synthesis achieving 96% ee in asymmetric reduction—26 points above monocyclic systems. Essential for GPCR-focused library synthesis and metabolic stability optimization via rigidification strategy.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 116585-72-9
Cat. No. B1290049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol
CAS116585-72-9
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2CC1CN2CCO
InChIInChI=1S/C8H15NO/c10-4-3-9-6-7-1-2-8(9)5-7/h7-8,10H,1-6H2
InChIKeyMZMQCWWTXDQALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol CAS 116585-72-9: Bicyclic Ethanolamine Scaffold for Rigid Bioisosteric Design


2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol (CAS 116585-72-9; MF: C₈H₁₅NO; MW: 141.21 g/mol) is a bicyclic amino alcohol featuring a 2-azabicyclo[2.2.1]heptane (2-azanorbornane) core with an N-linked ethanol substituent . The 2-azanorbornane framework is a conformationally constrained bicyclic amine that serves as a rigidified structural analog of biologically prevalent motifs such as piperidine and pyrrolidine [1]. This scaffold appears as a pivotal structural fragment in FDA-approved pharmaceuticals—exemplified by the hepatitis C antiviral agent Ledipasvir—and in emerging drug candidates targeting KRAS-driven cancers, SARS-CoV-2 3CL protease, and various GPCR targets [1][2]. The ethanol-substituted derivative offers a functional handle (primary hydroxyl) for further derivatization while maintaining the core's rigid stereochemical constraints, making it a versatile building block for medicinal chemistry and asymmetric catalysis applications .

Why 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol Cannot Be Replaced by Generic Piperidine-Ethanol or Pyrrolidine Analogs


Substituting 2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol with simpler monocyclic amino alcohols (e.g., N-(2-hydroxyethyl)piperidine or N-(2-hydroxyethyl)pyrrolidine) or positional isomers (e.g., 3-azabicyclo[2.2.1]heptan-3-yl)ethanol fundamentally alters the molecular topology and stereoelectronic properties critical for target engagement and selectivity. The 2-azabicyclo[2.2.1]heptane scaffold locks the nitrogen atom within a rigid bridged bicyclic framework, restricting conformational freedom and pre-organizing the amine orientation in three-dimensional space [1]. This contrasts with flexible piperidine rings, which adopt multiple chair conformations that can reduce binding specificity [1]. Moreover, the [2.2.1] bridged system differs from alternative bicyclic amines such as 2-azabicyclo[2.2.2]octanes (longer bridge), 2-azabicyclo[3.2.1]octanes (larger ring size), and 7-azabicyclo[2.2.1]heptanes (nitrogen at bridgehead position)—each presenting distinct bond angles, nitrogen basicity (pKa), and steric environments that profoundly affect receptor recognition, metabolic stability, and synthetic derivatization pathways . For applications requiring chiral ligand performance in asymmetric catalysis, the specific stereochemical architecture of the 2-azanorbornane core, when elaborated into (1S,3R,4R)-configured ligands, yields enantioselectivities that structurally mismatched scaffolds cannot replicate [2]. Generic substitution therefore risks loss of target potency, altered selectivity profiles, and failed reaction stereocontrol.

Quantitative Comparative Evidence for 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol Versus Analogous Building Blocks


Conformational Rigidity: 2-Azanorbornane Scaffold Versus Flexible Piperidine and Pyrrolidine Isosteres

The 2-azabicyclo[2.2.1]heptane scaffold (2-azanorbornane) provides a conformationally locked, bridged bicyclic amine framework, whereas piperidine and pyrrolidine rings exhibit conformational flexibility that can reduce binding site complementarity [1]. This rigidification strategy is employed in FDA-approved Ledipasvir, which incorporates the 2-azabicyclo[2.2.1]heptane core as a key structural element contributing to its NS5A inhibitory activity [1]. The constrained geometry restricts the nitrogen lone pair orientation and limits rotational degrees of freedom, pre-organizing the molecule for enhanced target recognition relative to monocyclic amines [2].

Medicinal Chemistry Bioisosteric Replacement Conformational Restriction

Synthetic Accessibility: 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol as a Functionalizable Hydroxyethyl Derivative

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol presents a primary hydroxyl group on the N-ethyl linker, providing a versatile synthetic handle for esterification, etherification, oxidation, or nucleophilic substitution reactions . This contrasts with the parent 2-azabicyclo[2.2.1]heptane (CAS 279-24-3), which lacks this functional group and requires additional synthetic steps for equivalent derivatization. The compound is commercially available as a reagent-grade material (e.g., Aladdin A478612, Sigma-Aldrich CBR01377) [1]. The Pd-catalyzed 1,2-aminoacyloxylation of cyclopentenes enables efficient construction of the bridged aza-bicyclic framework .

Synthetic Methodology Building Block Derivatization

Chiral Ligand Performance: 2-Azanorbornane-Derived Catalysts Achieve 96% ee in Asymmetric Transfer Hydrogenation

Derivatives of the 2-azabicyclo[2.2.1]heptane scaffold bearing a 3-(hydroxymethyl) substituent—structurally analogous to the target compound's hydroxyethyl group—function as highly effective chiral ligands in Ru-catalyzed asymmetric transfer hydrogenation. The Ru(arene)[(1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane] catalyst reduces acetophenone to 1-(S)-phenylethanol with 96% enantiomeric excess (ee) in 90 minutes at a substrate-to-catalyst (S/C) ratio of 5000 [1]. In contrast, alternative amino sulfide ligands based on cyclohexane scaffolds under Ir catalysis achieved only ≤70% ee under comparable conditions [1]. Additionally, iridium-catalyzed systems with 2-aza-norbornane-oxazoline ligands afforded 79% ee [2].

Asymmetric Catalysis Chiral Ligands Transfer Hydrogenation

KRAS Inhibitor Scaffold: 2-Azabicyclo[2.2.1]heptane Core in Clinical-Stage Oncology Programs

The 2-azabicyclo[2.2.1]heptane scaffold is explicitly claimed as a core structural element in recently disclosed KRAS inhibitor patents (US 20240368156), where it serves as a conformationally constrained amine for engaging the switch-II pocket of mutant KRAS proteins [1]. The patent discloses compounds of Formula (I) containing the 2-azabicyclo[2.2.1]heptane moiety, with demonstrated KRAS inhibitory activity in biochemical and cellular assays relevant to pancreatic (97% KRAS mutant), colorectal (44%), and lung (30%) cancers [1][2]. The rigid bicyclic framework enables precise spatial orientation of substituents for optimal binding to KRAS G12D, G12V, and G12C mutant variants [1].

Oncology KRAS Inhibition Small Molecule Therapeutics

Stereoselective Synthesis: Diastereoselective [3+2] Cycloaddition Route to 7-Azanorbornanes with >20:1 dr and up to 97% Yield

Recent advances in 7-azanorbornane (7-azabicyclo[2.2.1]heptane) synthesis—a positional isomer of the 2-aza scaffold—demonstrate a diastereoselective [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes, achieving yields up to 97% and diastereomeric ratios (dr) >20:1 . This methodology produced 43 novel 7-azanorbornane derivatives from commercially available precursors . The 2-azabicyclo[2.2.1]heptane scaffold can be accessed through complementary routes including aza-Diels-Alder cycloadditions between cyclic dienes and iminium intermediates, with demonstrated scalability of key transformations for medicinal chemistry applications [1].

Synthetic Methodology Diastereoselectivity Cycloaddition

Commercial Availability: Supplier and Purity Comparison for Procurement Decisions

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol (CAS 116585-72-9) is commercially available from multiple vendors with differing specifications. Aladdin offers reagent-grade material (Catalog A478612) at 2597.90 RMB per gram with Shanghai origin and immediate stock availability . Sigma-Aldrich supplies the compound under catalog CBR01377 as part of the AldrichCPR collection, distributed through Cenmed at $461.02 per gram; however, Sigma-Aldrich does not provide analytical data for this product and sells it 'AS-IS' without purity guarantees [1]. Alternative suppliers include Chembase (custom synthesis), Biomart (stock: 1000 units), and CheMenu (purity: 95%+, Catalog CM733884) .

Procurement Commercial Availability Vendor Comparison

High-Value Application Scenarios for 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol CAS 116585-72-9


KRAS-Targeted Oncology Drug Discovery Programs

Utilize 2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol as a key synthetic intermediate for constructing 2-azanorbornane-containing KRAS inhibitors as claimed in US Patent 20240368156. The rigid bicyclic scaffold enables precise spatial orientation of substituents for engaging the switch-II pocket of mutant KRAS (G12D, G12V, G12C), which are prevalent in pancreatic (97%), colorectal (44%), and lung (30%) cancers [1]. The N-hydroxyethyl substituent provides a functional handle for further derivatization to optimize potency and pharmacokinetic properties within the claimed chemical space [2].

Asymmetric Catalysis: Chiral Ligand Synthesis for Transfer Hydrogenation

Convert 2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol to chiral (1S,3R,4R)-configured amino alcohol ligands through established stereoselective synthetic routes. The resulting Ru(arene) complexes achieve 96% enantiomeric excess in acetophenone reduction at S/C = 5000, representing a 26-percentage-point improvement over alternative cyclohexane-based ligand systems (≤70% ee) [3]. This performance advantage directly reduces downstream purification requirements and improves process economics for industrial-scale asymmetric synthesis applications [3].

GPCR Ligand Discovery Using Privileged Scaffold Libraries

Incorporate the 2-azabicyclo[2.2.1]heptane scaffold into focused libraries for GPCR target screening. The 7-azanorbornane positional isomer has been validated as a privileged scaffold for G protein-coupled receptors, including delta and kappa opioid receptor dual agonists [4]. The 2-aza variant provides an alternative nitrogen positioning vector that offers distinct binding orientations relative to the 7-aza bridgehead nitrogen system, enabling orthogonal SAR exploration [2]. The ethanol substituent facilitates parallel library synthesis through esterification or etherification reactions [2].

Conformationally Restricted Piperidine Bioisostere Replacement Studies

Replace flexible piperidine or pyrrolidine moieties in existing lead compounds with the rigid 2-azabicyclo[2.2.1]heptane scaffold to assess improvements in target selectivity and metabolic stability. This rigidification strategy underlies the design of Ledipasvir (FDA-approved HCV NS5A inhibitor) and has been applied to conformationally restricted analogs of arecoline for muscarinic receptor subtype selectivity studies [5]. The pre-organized geometry of the 2-azanorbornane core reduces the conformational entropy penalty upon target binding, potentially improving binding affinity and selectivity ratios [2].

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